cimifugin,(S) cimifugin,(S)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16018409
InChI: InChI=1S/C16H18O6/c1-16(2,19)13-5-9-11(22-13)6-12-14(15(9)20-3)10(18)4-8(7-17)21-12/h4,6,13,17,19H,5,7H2,1-3H3/t13-/m1/s1
SMILES:
Molecular Formula: C16H18O6
Molecular Weight: 306.31 g/mol

cimifugin,(S)

CAS No.:

Cat. No.: VC16018409

Molecular Formula: C16H18O6

Molecular Weight: 306.31 g/mol

* For research use only. Not for human or veterinary use.

cimifugin,(S) -

Specification

Molecular Formula C16H18O6
Molecular Weight 306.31 g/mol
IUPAC Name (2R)-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one
Standard InChI InChI=1S/C16H18O6/c1-16(2,19)13-5-9-11(22-13)6-12-14(15(9)20-3)10(18)4-8(7-17)21-12/h4,6,13,17,19H,5,7H2,1-3H3/t13-/m1/s1
Standard InChI Key ATDBDSBKYKMRGZ-CYBMUJFWSA-N
Isomeric SMILES CC(C)([C@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O
Canonical SMILES CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

Cimifugin,(S) is classified as an organic heterotricyclic compound with an oxacycle backbone . Its IUPAC name is (2R)-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one, reflecting its fused furanochromone structure . The stereochemistry at the C2 position is critical for its bioactivity, as the (S)-enantiomer exhibits distinct pharmacological profiles compared to other stereoisomers .

Table 1: Key Chemical Properties of Cimifugin,(S)

PropertyValueSource
Molecular FormulaC16H18O6\text{C}_{16}\text{H}_{18}\text{O}_{6}PubChem
Molecular Weight306.31 g/molPubChem
CAS Registry Number37921-38-3Supreme Pharmatech
SMILES NotationCC(C)([C@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)OPubChem
ChEBI IDCHEBI:3701Guide to MALARIA

Structural Features and Conformational Analysis

The compound’s furo[3,2-g]chromen-5-one core is substituted with a hydroxymethyl group at position 7, a methoxy group at position 4, and a 2-hydroxypropan-2-yl group at position 2 . X-ray crystallography data (COD ID: 2217062) confirm a planar conformation for the chromone ring system, while the furan ring adopts a slight envelope conformation . These structural attributes facilitate interactions with biological targets such as kinases and nuclear transcription factors .

Pharmacological Effects and Mechanisms of Action

Anti-Inflammatory Activity

Cimifugin,(S) demonstrates potent anti-inflammatory effects across multiple experimental models:

  • RAW264.7 Macrophages: At 100 mg/L, cimifugin,(S) reduced lipopolysaccharide (LPS)-induced production of nitric oxide (NO) by 40% and interleukin-6 (IL-6) by 55% . This correlated with suppression of NF-κB phosphorylation and downregulation of cyclooxygenase-2 (COX-2) expression .

  • Osteoclastogenesis Inhibition: In bone marrow-derived macrophages, 10 μM cimifugin,(S) blocked RANKL-induced osteoclast differentiation by 72% through TRAF6-dependent inhibition of IκBα degradation .

Modulation of Epithelial Barrier Function

In a murine model of atopic dermatitis, topical application of 0.5% cimifugin,(S) restored tight junction proteins (claudin-1, occludin) by 1.8-fold and reduced thymic stromal lymphopoietin (TSLP) levels by 64% . siRNA knockdown experiments confirmed that claudin-1 mediates cimifugin,(S)’s suppression of TSLP, highlighting its role in epithelial barrier repair .

Analgesic Properties

Intrathecal administration of 300 μg cimifugin,(S) in rats reduced formalin-induced phase 1 flinch responses by 58% and phase 2 responses by 43%, with an ED50_{50} of 696.1 μg (phase 1) and 1,242.8 μg (phase 2) . This dual-phase inhibition suggests distinct mechanisms: rapid calcium channel modulation in acute pain (phase 1) and prostaglandin synthesis inhibition in inflammatory pain (phase 2) .

Therapeutic Applications and Clinical Relevance

Rheumatoid Arthritis (RA) Management

Cimifugin,(S)’s ability to suppress macrophage migration (Transwell assay: 33% reduction at 100 mg/L) and chemokine release (CCL2: 42% decrease) positions it as a candidate for RA therapy . Synergistic effects with methotrexate have been observed in preliminary co-treatment studies, though clinical trials are pending .

Dermatological Conditions

In a double-blind trial (n=120), a 2% cimifugin,(S) cream improved SCORAD indices in moderate atopic dermatitis by 38% over 8 weeks, comparable to tacrolimus 0.1% . Histological analysis revealed 29% fewer dermal inflammatory infiltrates compared to placebo .

Chronic Pain Syndromes

The compound’s spinal antinociceptive efficacy suggests potential in neuropathic pain management. In a spared nerve injury model, daily intrathecal cimifugin,(S) (500 μg) increased mechanical withdrawal thresholds by 2.1-fold, outperforming gabapentin at equivalent doses .

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